Phenylpyruvic acid
Overview
Description
Synthesis Analysis
Phenylpyruvic acid can be synthesized through several methods, including the decarboxylation of phenylalanine, condensation reactions involving benzaldehyde and 2-phenyl-5-oxazolone, and various synthetic methods such as the hydrolyzation of α-acetamido cinnamic acid and double carbonylation processes. The synthesis of [3-11C]phenylpyruvic acid, starting with 11CO2, is reported, showcasing its application in enzymatic transamination to [3-11C]phenylalanine, highlighting its significance in radiopharmaceuticals (Halldin & Långström, 1986).
Molecular Structure Analysis
The molecular structure of phenylpyruvic acid exhibits polymorphism, as demonstrated by studies involving IR, Raman, and solid-state ^13C NMR spectroscopy. These studies reveal different crystal forms of phenylpyruvic acid, with varying stability and spectral characteristics, indicating the complex nature of its structural properties (Lee et al., 1999).
Chemical Reactions and Properties
Phenylpyruvic acid undergoes various chemical reactions, including decarboxylation to phenylacetic acid during extraction from urine of phenylketonuric children, indicating its sensitivity and reactivity in analytical procedures. This reactivity underlines the importance of specific methods to reduce or eliminate such reactions for accurate analytical results (Thompson et al., 1975).
Physical Properties Analysis
The physical properties of phenylpyruvic acid and its derivatives have been extensively studied, including vibrational and NMR spectra in aqueous solutions, revealing insights into its hydrated keto form and solvent effects. These studies contribute to understanding its behavior in various solvents and conditions (Hanai, Kawai, & Kuwae, 1991).
Chemical Properties Analysis
The chemical properties of phenylpyruvic acid, such as its enzymatic synthesis labeled with deuterium, tritium, and carbon-14, and its transformation into phenyllactic acid by Lactobacillus species, are significant for both its theoretical understanding and practical applications in biotechnology and pharmaceuticals (Skowera & Kańska, 2008).
Scientific Research Applications
Gas Chromatographic Analysis in Phenylketonuria Diagnosis : Phenylpyruvic acid is known to convert to phenylacetic acid during extraction for gas chromatography, which is used in urinary organic acid profiling for phenylketonuric children (Thompson et al., 1975).
Production in Fermentation Processes : Enhanced production of phenylpyruvic acid has been achieved using Proteus vulgaris in fed-batch and continuous fermentation, indicating its potential in industrial applications like flavor development in cheese and wine, and in environmental management (Coban et al., 2016).
Bioprocessing Using Engineered Escherichia coli : Engineered E. coli cells have been used in a two-step bioconversion process to produce phenylpyruvic acid from l-phenylalanine. This method shows potential for pharmaceutical, food, and chemical industries (Hou et al., 2016).
Metabolic Error Studies in Phenylpyruvic Oligophrenia : Research on phenylpyruvic oligophrenia (phenylketonuria) has focused on understanding the metabolic error associated with the condition, with phenylpyruvic acid playing a central role in these investigations (Jervis, 1947).
Precursor of o-Hydroxyphenylacetic Acid : Phenylpyruvic acid has been identified as a precursor for o-hydroxy derivatives of phenylalanine, suggesting its role in the metabolism and its potential for studying metabolic disorders (Tashian, 1959).
Microbial Fermentation for Animal Diets : It has been explored as an additive in monogastric animals' diets to prevent excessive nitrogen accumulation in manure, with potential environmental benefits. Its production by microbial fermentation has been studied to optimize cost-effectiveness (Coban, 2014).
Improvement of Antifungal Activity in Lactic Acid Bacteria : Addition of phenylpyruvic acid to the growth medium of lactic acid bacteria enhances their antifungal activity. This application could be significant in food preservation and safety (Valerio et al., 2016).
Biochemistry in Mental Retardation Research : The discovery of phenylpyruvic acid in urine established a connection between metabolic abnormalities and mental retardation, marking a significant advancement in biochemical research in this field (Popják, 1975).
Safety And Hazards
Future Directions
In the future, clinical data should be supplemented with the metabolic kinetics of phenylpyruvic acid in humans and to evaluate animal toxicology, to enable regulatory use of phenylpyruvic acid as a food additive . A food-grade host, such as Bacillus subtilis and Lactococcus lactis, should also be developed as a cell vector expressing enzymes for phenylpyruvic acid production from a food safety perspective .
properties
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
Record name | Phenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042281 | |
Record name | Phenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
Record name | Phenylpyruvic acid | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
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Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Oxo-3-phenylpropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Phenylpyruvic acid | |
CAS RN |
156-06-9 | |
Record name | Phenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
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Record name | Phenylpyruvic acid | |
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Record name | Phenylpyruvic acid | |
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URL | https://www.drugbank.ca/drugs/DB03884 | |
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Record name | Benzenepropanoic acid, .alpha.-oxo- | |
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Record name | Phenylpyruvic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpyruvic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
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Record name | PHENYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
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Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
Record name | Phenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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